molecular formula C18H17ClN2O3S B2708548 4-((4-chlorophenyl)sulfonyl)-N,N-dimethyl-2-(m-tolyl)oxazol-5-amine CAS No. 620558-83-0

4-((4-chlorophenyl)sulfonyl)-N,N-dimethyl-2-(m-tolyl)oxazol-5-amine

Cat. No. B2708548
CAS RN: 620558-83-0
M. Wt: 376.86
InChI Key: ASBPATSSUAWOHP-UHFFFAOYSA-N
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Description

4-((4-chlorophenyl)sulfonyl)-N,N-dimethyl-2-(m-tolyl)oxazol-5-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Synthetic Methodologies and Chemical Properties Compounds structurally related to "4-((4-chlorophenyl)sulfonyl)-N,N-dimethyl-2-(m-tolyl)oxazol-5-amine" have been synthesized through various chemical reactions, demonstrating their versatility in organic synthesis. For instance, the synthesis of 4-(5-aryl-2-oxazolyl)benzenesulfonic acid derivatives containing a dimethylamino group involves condensation and cyclodehydration, showcasing the ability of the sulfonyl group to transmit electronic effects to the overall molecular π-electron system. These compounds exhibit significant spectral and luminescence properties, indicating potential applications in materials science and as fluorescent probes (Fedyunyaeva & Shershukov, 1993).

Antiviral and Antimicrobial Properties Derivatives of sulfonyl-containing compounds have shown promise in pharmacology, particularly in antiviral and antimicrobial applications. A study on the synthesis and antiviral activity of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides reveals that these compounds possess anti-tobacco mosaic virus activity, highlighting their potential as antiviral agents (Chen et al., 2010).

Luminescence and Fluorescent Probes The synthesis of fluorescent solvatochromic dyes, incorporating sulfonyl and dimethylamino groups, demonstrates the utility of these compounds in developing ultrasensitive fluorescent probes. These probes are designed to study biological events and processes, leveraging the strong solvent-dependent fluorescence and the ability for intramolecular charge transfer (Diwu et al., 1997).

properties

IUPAC Name

4-(4-chlorophenyl)sulfonyl-N,N-dimethyl-2-(3-methylphenyl)-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3S/c1-12-5-4-6-13(11-12)16-20-17(18(24-16)21(2)3)25(22,23)15-9-7-14(19)8-10-15/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASBPATSSUAWOHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=C(O2)N(C)C)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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